molecular formula C19H20N6O2 B11001392 N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B11001392
M. Wt: 364.4 g/mol
InChI Key: OWFUWIYKJNEUJH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that combines an indole moiety with a triazolopyridazine structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The indole structure is known for its presence in many biologically active molecules, while the triazolopyridazine ring system is often associated with diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the coupling of an indole derivative with a triazolopyridazine precursor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the triazolopyridazine ring can produce dihydrotriazolopyridazine compounds.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: It serves as a probe to study the interactions of indole and triazolopyridazine derivatives with biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazolopyridazine ring system can bind to different biological targets, influencing signaling pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to the combination of the indole and triazolopyridazine moieties. This structural feature imparts distinct pharmacological properties and potential therapeutic applications that are not observed in other similar compounds. The presence of the methoxy group on the triazolopyridazine ring further enhances its biological activity and specificity.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H20N6O2/c1-27-19-9-7-17-23-22-16(25(17)24-19)6-8-18(26)20-11-10-13-12-21-15-5-3-2-4-14(13)15/h2-5,7,9,12,21H,6,8,10-11H2,1H3,(H,20,26)

InChI Key

OWFUWIYKJNEUJH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCC3=CNC4=CC=CC=C43)C=C1

Origin of Product

United States

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